Lipoxin A4-d5

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

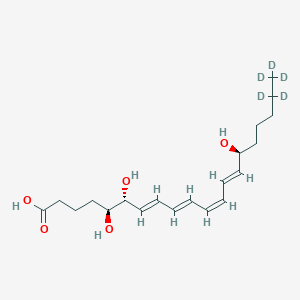

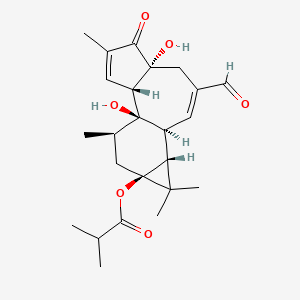

5-羟基-6,8,11,14-二十碳四烯酸-d5 (LXA4-d5) 是脂氧素A4 (LXA4) 的氘代衍生物。 LXA4 是一种内源性脂氧合酶衍生的二十碳烷酸介质,在炎症消退和免疫调节中起着至关重要的作用 。现在,让我们探索它的制备方法、化学反应、科学应用、作用机制以及它与类似化合物的比较。

作用机制

LXA4 通过与特定受体结合和调节信号通路发挥其作用。它与以下物质相互作用:

ERK1/2 通路: LXA4 抑制 ERK1/2 的激活,影响细胞增殖和细胞因子产生。

NF-kB 通路: LXA4 抑制 NF-kB 介导的炎症。

生化分析

Biochemical Properties

Lipoxin A4-d5 interacts with various enzymes, proteins, and other biomolecules. It is produced enzymatically through the sequential metabolism of the lipoxygenase (LO) enzymes 5-LO and either 12-LO or 15-LO . This compound plays a crucial role in biochemical reactions by promoting the clearance of apoptotic neutrophils, which helps to dampen inflammation and promote tissue repair .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by regulating the expression of many inflammatory genes by modulating the levels of transcription factors, such as nuclear factor κB (NF-κB), activator protein-1 (AP-1), nerve growth factor-regulated factor 1A binding protein 1 (NGF), and peroxisome proliferator activated receptor γ (PPAR-γ) . These transcription factors are elevated in various diseases, such as respiratory tract diseases, renal diseases, cancer, neurodegenerative diseases, and viral infections .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules and changes in gene expression. This compound exerts its effects at the molecular level by binding to specific receptors and modulating signaling pathways. For instance, it regulates M1/M2 polarization of macrophages via the FPR2–IRF pathway .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is produced enzymatically through the sequential metabolism of the lipoxygenase (LO) enzymes 5-LO and either 12-LO or 15-LO .

Transport and Distribution

Lipoxin A4, the non-deuterated form of this compound, is known to be secreted by immune cells such as neutrophils and macrophages .

Subcellular Localization

Lipoxin A4, the non-deuterated form of this compound, is known to exert its effects at various cellular locations by interacting with specific receptors and modulating signaling pathways .

准备方法

合成路线:: LXA4-d5 可以通过特定的化学反应合成,在特定位置掺入氘原子。不幸的是,文献中没有关于 LXA4-d5 的详细合成路线。研究人员通常在合成过程中使用氘代前体来引入氘标记。

工业生产:: LXA4-d5 由于其在研究环境中作为内标的特殊用途而不会进行工业生产。

化学反应分析

反应:: LXA4-d5 可能与它的非氘代对应物 LXA4 经历类似的反应。这些反应包括:

氧化: LXA4-d5 可能会参与氧化过程。

还原: 还原反应可能会改变它的结构。

取代: 氘原子可能被其他官能团取代。

常用试剂和条件:: LXA4-d5 反应的具体试剂和条件仍然难以捉摸。研究人员通常采用用于 LXA4 的标准方案。

主要产物:: LXA4-d5 反应过程中形成的主要产物将取决于具体的反应类型和条件。需要进一步研究来阐明这些产物。

科学研究应用

LXA4-d5 是脂质组学和炎症研究中必不可少的工具。它的应用包括:

定量: LXA4-d5 充当内标,用于使用质谱法定量生物样品中的 LXA4 水平.

药代动力学: 氘标记影响药物代谢,使得 LXA4-d5 成为研究药代动力学的宝贵工具。

相似化合物的比较

LXA4-d5 的独特之处在于它的氘标记,它可以实现精确的定量。类似的化合物包括 LXA4 本身和相关的二十碳烷酸。

属性

IUPAC Name |

(5S,6R,7E,9E,11Z,13E,15S)-19,19,20,20,20-pentadeuterio-5,6,15-trihydroxyicosa-7,9,11,13-tetraenoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O5/c1-2-3-8-12-17(21)13-9-6-4-5-7-10-14-18(22)19(23)15-11-16-20(24)25/h4-7,9-10,13-14,17-19,21-23H,2-3,8,11-12,15-16H2,1H3,(H,24,25)/b6-4-,7-5+,13-9+,14-10+/t17-,18+,19-/m0/s1/i1D3,2D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXAQOQZEOGMIQS-YUMLLTTFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC=CC=CC=CC(C(CCCC(=O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])CCC[C@@H](\C=C\C=C/C=C/C=C/[C@H]([C@H](CCCC(=O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101347052 |

Source

|

| Record name | Lipoxin A4-d5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101347052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1622429-53-1 |

Source

|

| Record name | Lipoxin A4-d5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101347052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5,6,7,8-Tetrahydro-2H-isoxazolo[5,4-b]azepin-3(4H)-one](/img/structure/B568691.png)

![N,2-Dimethyl-1H-pyrazolo[1,5-b][1,2,4]triazol-6-amine](/img/structure/B568701.png)